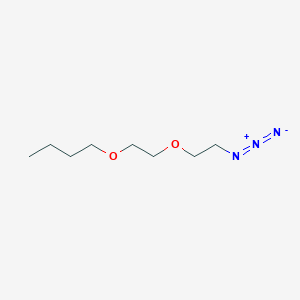

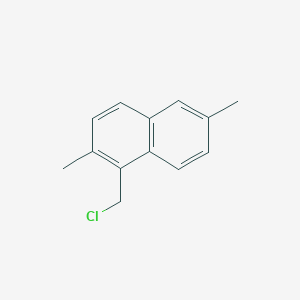

1-(Chloromethyl)-2,6-dimethylnaphthalene

説明

1-(Chloromethyl)-2,6-dimethylnaphthalene is an organic compound. It is a key material for synthesizing dye pigments and as a fluorescent brightening agent . It is also employed in synthetic resin and medicine .

Synthesis Analysis

The synthesis of 1-(Chloromethyl)-2,6-dimethylnaphthalene involves several steps. The reaction is carried out under acidic conditions and with a ZnCl2 catalyst . These conditions protonate the formaldehyde carbonyl, making the carbon much more electrophilic . The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .Molecular Structure Analysis

The molecular structure of 1-(Chloromethyl)-2,6-dimethylnaphthalene can be analyzed using various techniques such as FT-IR and FT-Raman spectroscopy . The dipole moment, linear polarizabilities, anisotropy, first and second hyperpolarizabilities values can be computed using the same basis set .Chemical Reactions Analysis

The chemical reactions of 1-(Chloromethyl)-2,6-dimethylnaphthalene are complex and can involve multiple steps. For instance, the reaction with OH radical was investigated by employing highly accurate electronic structure calculations and kinetic modelling .Physical And Chemical Properties Analysis

1-(Chloromethyl)-2,6-dimethylnaphthalene is a prismatic crystal with a density of 1.17 and a melting point of 20-22°C . It has a boiling point of 291-292°C, 167-169°C at 3.33kPa, 150-152°C at 1.73kPa, 135-136°C at 0.8kPa, and a refractive index of 1.6380 . It is soluble in benzene and ethanol .科学的研究の応用

Synthesis of Dye Pigments

1-(Chloromethyl)-2,6-dimethylnaphthalene: is utilized in the synthesis of dye pigments. These pigments are essential in various industries, including textiles, inks, and plastics, providing vibrant colors and stability under different conditions .

Fluorescent Brightening Agents

This compound serves as a key material in the production of fluorescent brightening agents. These agents are used to enhance the brightness of materials like paper and fabrics by absorbing UV light and re-emitting it as visible light .

Synthetic Resin Production

In the field of polymer chemistry, 1-(Chloromethyl)-2,6-dimethylnaphthalene is employed in the creation of synthetic resins. These resins have applications in coatings, adhesives, and molded products due to their desirable properties such as durability and resistance to chemicals .

Medicinal Chemistry

The compound finds applications in medicinal chemistry where it’s used as an intermediate in the synthesis of pharmaceuticals. Its reactivity allows for the creation of complex molecules that can be used in drug development .

Palladium-Catalyzed Reactions

Researchers utilize 1-(Chloromethyl)-2,6-dimethylnaphthalene in palladium-catalyzed nucleophilic dearomatization reactions. This process is significant in organic synthesis, leading to the formation of ortho- or para-substituted carbocycles with high yields .

Analytical Chemistry

In analytical chemistry, particularly in gas chromatography, this compound can be used as a standard or reference material due to its distinct chemical properties. It helps in the separation and analysis of complex mixtures .

Thermophysical Property Research

1-(Chloromethyl)-2,6-dimethylnaphthalene: is studied for its thermophysical properties, which are critical in understanding the behavior of materials under various temperature and pressure conditions. This research can inform the design of processes and products in chemical engineering .

Safety and Hazards

特性

IUPAC Name |

1-(chloromethyl)-2,6-dimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl/c1-9-3-6-12-11(7-9)5-4-10(2)13(12)8-14/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJOVYNQRMYHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C=C2)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloromethyl)-2,6-dimethylnaphthalene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1383553.png)

![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B1383562.png)